molecular formula C8H8FNO5S B13540929 Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate

Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate

Cat. No.: B13540929
M. Wt: 249.22 g/mol
InChI Key: IZTJPOCGGMBCCH-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C8H8FNO4S. It is known for its unique structure, which includes a fluorosulfonyl group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 2-amino-4-fluorobenzoate with a fluorosulfonylating agent. One common method includes the use of sulfuryl fluoride (SO2F2) as the fluorosulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorosulfonyl derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. This group allows for specific interactions with nucleophiles, making the compound valuable in various chemical transformations and applications .

Properties

Molecular Formula

C8H8FNO5S

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 2-amino-4-fluorosulfonyloxybenzoate

InChI

InChI=1S/C8H8FNO5S/c1-14-8(11)6-3-2-5(4-7(6)10)15-16(9,12)13/h2-4H,10H2,1H3

InChI Key

IZTJPOCGGMBCCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OS(=O)(=O)F)N

Origin of Product

United States

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